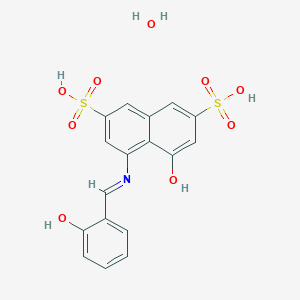
2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin (DFDPD) is an organic compound with a molecular weight of 205.21 g/mol. It is a colorless crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetone. DFDPD has been studied extensively for its potential applications in the pharmaceutical and agricultural industries. In particular, it has been investigated for its ability to inhibit the action of certain enzymes, which could be beneficial for the treatment of diseases and pests.
Applications De Recherche Scientifique
2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% has been studied extensively for its potential applications in the pharmaceutical and agricultural industries. In the pharmaceutical industry, 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% has been investigated for its ability to inhibit the action of certain enzymes, which could be beneficial for the treatment of diseases and pests. In particular, 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. Additionally, 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% has been studied for its ability to inhibit the action of certain bacterial enzymes, which could be beneficial for the treatment of bacterial infections.
In the agricultural industry, 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% has been investigated for its potential to act as an insecticide. Studies have shown that 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% is effective at killing certain species of insects, such as the Colorado potato beetle and the Japanese beetle. Additionally, 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% has been studied for its potential to act as a fungicide, as it has been found to be effective at controlling certain fungal diseases.
Mécanisme D'action
The mechanism of action for 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% is not completely understood. However, it is believed that 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% works by inhibiting the activity of certain enzymes, such as cytochrome P450 enzymes and bacterial enzymes. Additionally, 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% has been found to interact with certain proteins and other molecules, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% are not well understood. However, it is believed that 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% is capable of inhibiting the activity of certain enzymes, which could be beneficial for the treatment of diseases and pests. Additionally, 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% has been found to interact with certain proteins and other molecules, which could be involved in its mechanism of action.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% in lab experiments include its low cost and ease of synthesis. Additionally, 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% is a relatively stable compound, which makes it suitable for use in a variety of experiments.
However, there are some limitations to using 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% in lab experiments. For example, 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% is toxic and should be handled with caution. Additionally, 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% is not soluble in water, which can make it challenging to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for the study of 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95%. For example, further research could be conducted to investigate the biochemical and physiological effects of 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95%. Additionally, further research could be conducted to explore the potential of 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% to act as an insecticide and fungicide. Additionally, research could be conducted to investigate the potential of 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% to inhibit the activity of certain enzymes, which could be beneficial for the treatment of diseases and pests. Finally, research could be conducted to explore the potential of 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% to interact with certain proteins and other molecules, which could be involved in its mechanism of action.
Méthodes De Synthèse
2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% can be synthesized from a variety of starting materials, including 3-phenyl-1,4-benzodioxane, 2,2-difluorobenzaldehyde, and a variety of other reagents. The most commonly used method involves the reaction of 3-phenyl-1,4-benzodioxane with 2,2-difluorobenzaldehyde in the presence of a base, such as pyridine or sodium hydroxide. The reaction proceeds through a series of steps, including the formation of a dioxane intermediate, which is then reacted with the difluorobenzaldehyde to form the desired product.
Propriétés
IUPAC Name |
3,3-difluoro-2-phenyl-2H-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-14(16)13(10-6-2-1-3-7-10)17-11-8-4-5-9-12(11)18-14/h1-9,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXLTLFAPWLNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC3=CC=CC=C3O2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane](/img/structure/B6299679.png)
![2,2'-[(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4,1-phenyleneoxy)]bis-ethanol](/img/structure/B6299697.png)

![8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B6299703.png)
![2-(Benzo[d]thiazol-2-yl)-3-fluorophenol](/img/structure/B6299711.png)



![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane](/img/structure/B6299724.png)


![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)

